4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10-4-3-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWNDWAEIXBXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2CCC(CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid, with the molecular formula C14H25N1O2, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a cyclohexane backbone with a carboxylic acid functional group and a 2,6-dimethylpiperidine moiety . This structural arrangement is crucial for its interaction with biological targets and contributes to its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C14H25N1O2 |
| Molecular Weight | 239.35 g/mol |
| Functional Groups | Carboxylic acid, piperidine |
Biological Activity Overview
Research indicates that compounds similar to 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid exhibit various biological activities, including:
- Antiviral Activity : Potential inhibitors of viral proteins have been studied, showing promise in combating infections such as dengue virus (DENV) through modulation of specific kinases .
- Antileishmanial Properties : Structure-activity relationship (SAR) studies have indicated that derivatives of compounds with similar structures may exhibit antileishmanial activity .
- Cytotoxic Effects : Some studies have reported cytotoxicity against certain cancer cell lines, suggesting potential for further investigation in cancer therapy .
Antiviral Activity
A study highlighted the role of similar compounds in inhibiting AAK1 and GAK kinases, which are essential for viral replication. The findings suggest that 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid could potentially serve as a lead compound for developing antiviral therapies targeting DENV .
Antileishmanial Studies
In vitro assays have shown that compounds with a cyclohexane structure demonstrate varying degrees of activity against Leishmania species. The most active derivatives were identified through SAR analysis, indicating that modifications at specific positions can enhance efficacy while reducing cytotoxicity .
Cytotoxicity Evaluation
Cytotoxicity tests performed on various cancer cell lines revealed that certain modifications of the compound could lead to significant cytotoxic effects. The evaluation included determining the half-maximal inhibitory concentration (IC50), which is critical for assessing the therapeutic window of the compound .
Synthesis and Derivatives
The synthesis of 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. The ability to modify the piperidine ring or the carboxylic acid group provides avenues for creating derivatives with improved pharmacological profiles.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-3-(3,4-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | Contains an amino group | Potentially different receptor interactions |
| 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid | Substituted with a pyrimidine ring | May exhibit unique pharmacological effects |
| 2,6-Dimethylcyclohexene-1-carboxylic acid | Lacks piperidine structure | Different reactivity due to unsaturation |
Scientific Research Applications
Medicinal Chemistry
4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant affinity for certain receptors involved in the modulation of pain and anxiety, suggesting its potential use in analgesic formulations.
Organic Synthesis
The compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The carboxylic acid group can be replaced by other nucleophiles, leading to diverse derivatives.
- Esterification: Reacting with alcohols to form esters can enhance its applicability in drug formulation.
Reaction Example:
Polymer Chemistry
This compound is also investigated for its role in polymer synthesis. The carboxylic acid functionality can facilitate the formation of polyesters or polyamides, which are valuable in creating biodegradable materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid with related compounds, focusing on structural motifs, physicochemical properties, and applications.
Substituent Effects on Cyclohexane Backbone
| Compound Name | Substituent at Cyclohexane-4 Position | Key Functional Groups |
|---|---|---|
| 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | 2,6-Dimethylpiperidine | Carboxylic acid |
| 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid | Naphthalenesulfonamide-methyl | Carboxylic acid, sulfonamide |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chloro-methylpyrimidine | Carboxylic acid, halogen |
- Steric and Electronic Profiles :
- The 2,6-dimethylpiperidine group in the target compound introduces significant steric hindrance and moderate basicity (pKa ~10–11 for piperidine derivatives), which may influence solubility and binding interactions. In contrast, the sulfonamide group in the naphthalene derivative () enhances hydrogen-bonding capacity and acidity (pKa ~1–2 for sulfonamides), favoring interactions with polar biological targets .
- The chloro-pyrimidine derivative () combines a halogen’s electronegativity with aromaticity, promoting π-π stacking and halogen bonding in drug design .
Crystallographic and Conformational Analysis
- 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid () exhibits a chair conformation in the cyclohexane ring, with the sulfonamide group participating in intermolecular hydrogen bonds (N–H···O and O–H···O). This stabilizes its crystal packing, a feature critical for solid-state stability in pharmaceuticals .
- The target compound ’s piperidine substituent likely induces puckering in the cyclohexane ring, as described by Cremer and Pople’s ring-puckering coordinates (). Computational modeling (e.g., SHELX-based refinement, ) would be required to confirm its predominant conformation and hydrogen-bonding patterns.
Preparation Methods
Starting Material and Core Synthesis
The cyclohexane-1-carboxylic acid core can be derived from aromatic precursors such as p-xylene or terephthalic acid through oxidation and hydrogenation steps. The process involves:
- Oxidation of methyl groups on the aromatic ring to carboxylic acid or aldehyde functionalities.
- Catalytic hydrogenation of the aromatic ring to form the cyclohexane ring.
- Subsequent functional group transformations to introduce hydroxymethyl groups as intermediates.
This approach is exemplified in the synthesis of 4-(aminomethyl)cyclohexane carboxylic acid, a closely related compound, where 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate is used as a key intermediate.
Stereochemical Considerations and Epimerization
The cyclohexane ring can exist as cis or trans isomers depending on the relative positions of substituents. The stereochemistry affects the compound's physical and chemical properties.
- Epimerization methods allow conversion between cis and trans isomers to enrich the desired stereoisomer.
- Treatment with bases such as potassium hydroxide under controlled conditions can facilitate epimerization without degrading the molecule.
- This step is often performed after substitution to ensure the final product has the correct stereochemistry for its intended application.
Detailed Research Findings and Data
The following table summarizes key parameters and conditions reported for the preparation steps:
| Step | Conditions/Reactants | Notes |
|---|---|---|
| Oxidation of methyl groups | Oxidants such as KMnO4 or other oxidizers | Converts methyl to carboxylic acid or aldehyde |
| Aromatic ring hydrogenation | Catalytic hydrogenation (Pd/C or Pt catalysts) | Converts aromatic to cyclohexane ring |
| Hydroxy group activation | Tosyl chloride, halogenating agents | Forms good leaving groups for substitution |
| Nucleophilic substitution | 2,6-Dimethylpiperidine, solvents like acetonitrile | Mild conditions to avoid side reactions |
| Epimerization | KOH or other bases, controlled temperature | Adjusts cis/trans ratio of cyclohexane ring |
Summary of Preparation Methodology
The preparation of 4-(2,6-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid involves a strategic sequence of oxidation, ring hydrogenation, functional group activation, nucleophilic substitution with the piperidine derivative, and stereochemical optimization through epimerization. The methods emphasize cost efficiency, scalability, and stereochemical control, leveraging intermediates derived from readily available starting materials.
Q & A
Q. Basic
- NMR : H NMR for methyl group multiplicity (δ 1.0–1.5 ppm, doublets for 2,6-dimethylpiperidine) and cyclohexane chair conformation (axial/equatorial proton splitting).
- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O (~1700 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Advanced
Re-evaluate experimental variables:
- Purity : Validate via HPLC (≥98% purity) to exclude impurities affecting bioactivity.
- Assay Conditions : Control pH, solvent (DMSO concentration), and cell line viability.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .
What safety protocols are critical when handling this compound in the lab?
Q. Basic
- Storage : Keep in airtight containers at –20°C, away from moisture and oxidizing agents.
- PPE : Use nitrile gloves, lab coat, and goggles.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; dispose via hazardous waste protocols .
How can researchers design experiments to study interactions between this compound and biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Mutagenesis : Modify target residues (e.g., piperidine-binding pockets) to validate docking predictions .
What factors influence the stability of this compound under varying pH and temperature conditions?
Q. Basic
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) monitored by HPLC. Carboxylic acid groups may hydrolyze under alkaline conditions.
- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>150°C typical for cyclohexane derivatives) .
How does the conformation of the cyclohexane ring affect the compound’s reactivity?
Advanced
Chair conformations influence steric accessibility of the carboxylic acid group. Use NMR to assess ring puckering. Semi-empirical calculations (e.g., MMFF94) can model axial vs. equatorial carboxylate orientations and their impact on nucleophilic substitution reactions .
How should researchers address conflicting solubility data in different solvent systems?
Q. Basic
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (ethanol, acetonitrile).
- Co-solvency : Evaluate PEG-400 or cyclodextrins for aqueous solubility enhancement.
- Documentation : Report temperature, agitation speed, and equilibration time to standardize protocols .
What methodologies reconcile discrepancies between in vitro and in vivo efficacy studies?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
